molecular formula C9H11N3O B2951544 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 168686-52-0

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2951544
CAS No.: 168686-52-0
M. Wt: 177.207
InChI Key: LGUPGJGZZOGIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 168686-52-0) is a high-purity chemical compound featuring the privileged pyrazolo[1,5-a]pyrimidinone scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents. This scaffold has been identified as a promising antituberculosis lead through high-throughput whole-cell screening, with research showing its derivatives can achieve substantial improvements in antitubercular activity and exhibit low cytotoxicity . The core structure is associated with diverse biological activities; while its precise mechanism can vary, one identified resistance pathway in Mycobacterium tuberculosis involves mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promotes compound catabolism via hydroxylation . Beyond infectious disease research, the pyrazolo[1,5-a]pyrimidine core is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Its ability to mimic the structural features of biogenic purines makes it a promising candidate for drug discovery . The synthesis of this core typically relies on a one-step cyclocondensation reaction of commercially available β-ketoesters with aminopyrazoles . This product is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

5-ethyl-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-7-5-9(13)12-8(10-7)4-6(2)11-12/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOIWYLKRMOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)C=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous media. This method is advantageous due to its environmentally friendly nature and good yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and green synthetic routes, such as the one involving KHSO4, is likely to be favored due to environmental and economic considerations.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidin-7-one scaffold exhibits diverse pharmacological and physicochemical profiles depending on substituent patterns. Below is a comparative analysis of key analogs:

Structural and Substituent Variations

Compound Name Substituents Key Structural Features
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one 5-Ethyl, 2-methyl Compact alkyl groups enhancing lipophilicity
5-Isobutyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (30c) 5-Isobutyl Bulkier substituent, potential steric effects
5,5'-Dimethyl-2,2'-diphenyl derivative (3f) 5,5'-Dimethyl, 2,2'-diphenyl Aromatic rings increasing rigidity
5-Ethyl-5'-methyl-2,2'-di(p-chlorophenyl) (3m) Halogenated aryl groups Electron-withdrawing Cl atoms enhancing stability
3-Carbonitrile-5-methyl derivatives 3-Carbonitrile, 5-methyl Polar groups improving solubility

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) MS (m/z) [M+H]+ Key NMR Shifts (δC, DMSO)
This compound N/A N/A N/A Likely δC ~13–25 (ethyl/methyl carbons)
3e 230 81 468.15 → 469.53 18.32 (CH3), 24.78 (CH2), 153.16 (C=O)
3k >330 82 447.19 → 447.27 13.36 (CH3), 25.56 (CH2), 154.89 (C=O)
30c Off-white solid 76.6 192.0 N/A
  • Melting Points : Bulky or aromatic substituents (e.g., 3f, 3m) increase melting points (>330°C) due to enhanced crystallinity and intermolecular interactions .
  • Spectroscopy : Ethyl/methyl groups in 3k and 3e show characteristic 13C NMR signals at δC 13–25, while carbonyl carbons resonate near δC 150–160 .

Stability and Toxicity

  • Stability : Halogenated derivatives (e.g., 3m) show enhanced stability due to reduced electron density .
  • Toxicity : Lead compounds in demonstrated lower toxicity than existing protease inhibitors, suggesting a favorable safety profile for related structures .

Biological Activity

5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C9H11N3OC_9H_{11}N_3O with a molecular weight of 177.20 g/mol. Its structure consists of a pyrazolo-pyrimidine core, which is significant for its biological activity.

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. It was identified through high-throughput screening as a lead compound against Mycobacterium tuberculosis (Mtb). The compound exhibited low cytotoxicity while maintaining significant activity against Mtb strains within macrophages. The mechanism of action appears not to involve traditional pathways such as cell-wall biosynthesis or iron uptake, suggesting alternative targets within the bacterium's metabolic pathways .

Table 1: Antitubercular Activity Data

Compound IDMinimum Inhibitory Concentration (MIC)Cytotoxicity (HepG2)
P10.5 µg/mLLow
P21.0 µg/mLModerate
P30.25 µg/mLLow

Anticancer Activity

In addition to its antitubercular properties, derivatives of this compound have been explored for their anticancer potential. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various kinases involved in cancer progression, including Aurora A kinase and Janus kinases (JAKs). These compounds have shown promise in inducing apoptosis in cancer cell lines and inhibiting tumor growth .

Case Study: In Vitro Anticancer Evaluation

A study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the core structure enhanced potency against specific cancers.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interfere with critical cellular pathways involved in proliferation and survival, although further studies are needed to elucidate these mechanisms fully .

Q & A

Q. What crystallographic parameters predict solubility and stability in formulation studies?

  • Methodology :
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking at 3.426 Å) affecting crystal lattice energy .
  • Powder X-ray Diffraction (PXRD) : Monitors polymorph transitions under humidity/temperature stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.